

Spectroscopic Analysis of Dapagliflozin Impurity A: Application Notes and Protocols

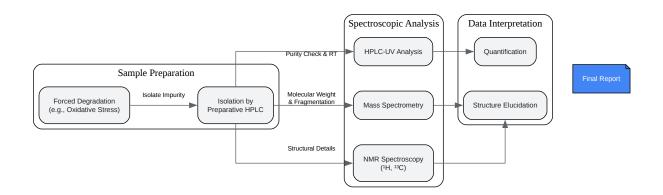
Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dapagliflozin impurity A	
Cat. No.:	B12369943	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. As with any active pharmaceutical ingredient (API), the identification and characterization of impurities are critical for ensuring drug safety and efficacy. **Dapagliflozin impurity A**, also known as Dapagliflozin peroxide impurity, is a potential degradation product that requires careful monitoring.[1][2][3] This document provides detailed application notes and protocols for the spectroscopic analysis of this specific impurity, focusing on High-Performance Liquid Chromatography with UV detection (HPLC-UV), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.


Chemical Information:

Compound	IUPAC Name	Molecular Formula	Molecular Weight
Dapagliflozin Impurity A	(2S,3R,4R,5S,6R)-2- (4-Chloro-3-((4- ethoxyphenyl) (hydroperoxy)methyl)p henyl)-6- (hydroxymethyl)tetrah ydro-2H-pyran-3,4,5- triol	C21H25ClO8	440.87 g/mol

Analytical Workflow

The following diagram illustrates the general workflow for the isolation and characterization of **Dapagliflozin Impurity A**.

Click to download full resolution via product page

Caption: Workflow for the analysis of **Dapagliflozin Impurity A**.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the separation and quantification of Dapagliflozin and its related impurities, including Impurity A.

Instrumentation:

- HPLC system with a UV detector
- Hypersil BDS C18 column (250 mm x 4.6 mm, 5 μm particle size)[4]
- · Data acquisition and processing software

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Buffer solution (pH 6.5)

Chromatographic Conditions:[4]

Parameter	Condition
Column	Hypersil BDS C18 (250 mm x 4.6 mm, 5 μm)
Mobile Phase A	Buffer pH 6.5
Mobile Phase B	Acetonitrile:Water (90:10 v/v)
Gradient Program	0-8 min: 75:25 (A:B)8-12 min: 55:45 (A:B)12-25 min: 55:45 (A:B)25-35 min: 40:60 (A:B)35-65 min: 30:70 (A:B)65-66 min: 30:70 (A:B)66-75 min: 75:25 (A:B)
Flow Rate	1.0 mL/min
Column Temperature	Ambient
Detection Wavelength	245 nm
Injection Volume	10 μL

Expected Results:

Under these conditions, **Dapagliflozin Impurity A** is expected to elute with a retention time of approximately 2.72 minutes.[4]

Mass Spectrometry (MS)

Mass spectrometry is employed for the confirmation of the molecular weight and to study the fragmentation pattern of **Dapagliflozin Impurity A**.

Instrumentation:

 Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source

Sample Preparation:

The sample can be introduced into the mass spectrometer via direct infusion or through an LC system using the HPLC conditions described above.

MS Parameters (Typical):

Parameter	Condition
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 kV
Cone Voltage	30 V
Source Temperature	120 °C
Desolvation Temperature	350 °C
Gas Flow (Desolvation)	600 L/hr
Gas Flow (Cone)	50 L/hr
Mass Range	100-1000 m/z

Expected Quantitative Data:

lon	m/z (Expected)
[M+H] ⁺	441.13
[M+Na] ⁺	463.11
[M+K] ⁺	479.09

Note: Specific fragmentation data for **Dapagliflozin Impurity A** is not readily available in the public domain and would need to be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of **Dapagliflozin Impurity A**. Both ¹H and ¹³C NMR are essential.

Instrumentation:

• NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

• Dissolve an accurately weighed sample of isolated Impurity A in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

Experimental Parameters (Typical):

Parameter	¹H NMR	¹³ C NMR
Solvent	DMSO-d ₆	DMSO-d ₆
Frequency	400 MHz	100 MHz
Temperature	25 °C	25 °C
Number of Scans	16	1024
Relaxation Delay	1 s	2 s

Expected Spectral Data:

Note: Experimentally determined ¹H and ¹³C NMR chemical shift data for **Dapagliflozin Impurity A** are not publicly available. The following is a predicted representation based on the known structure.

Predicted ¹H NMR Chemical Shifts:

Protons	Predicted Chemical Shift (ppm)
Aromatic protons	6.8 - 7.5
Glucosyl protons	3.0 - 4.5
Methylene protons (ethoxy)	~4.0 (q)
Methyl protons (ethoxy)	~1.3 (t)
Hydroperoxy proton (-OOH)	Variable, broad singlet
Hydroxyl protons (-OH)	Variable, broad singlets

Predicted ¹³C NMR Chemical Shifts:

Carbons	Predicted Chemical Shift (ppm)
Aromatic carbons	115 - 160
Glucosyl carbons	60 - 85
Methylene carbon (ethoxy)	~63
Methyl carbon (ethoxy)	~15
Carbon bearing hydroperoxy group	~80-90

Data Presentation

The following tables summarize the key analytical data for the characterization of **Dapagliflozin Impurity A**.

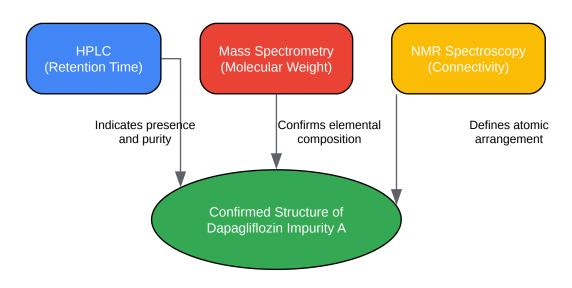
Table 1: HPLC-UV Data

Analyte	Retention Time (min)	λmax (nm)
Dapagliflozin Impurity A	~2.72[4]	245[4]
Dapagliflozin	~16.95[4]	245[4]

Table 2: Mass Spectrometry Data

Analyte	[M+H]+ (m/z)	[M+Na]+ (m/z)	Key Fragments (m/z)
Dapagliflozin Impurity A	441.13	463.11	To be determined

Table 3: NMR Spectral Data


As previously noted, experimental NMR data is not available. This table should be populated with experimentally obtained results.

Nucleus	Chemical Shifts (ppm) and Multiplicity
¹H NMR	-
¹³ C NMR	-

Logical Relationships in Analysis

The structural confirmation of **Dapagliflozin Impurity A** relies on the convergence of data from multiple spectroscopic techniques.

Click to download full resolution via product page

Caption: Convergence of analytical data for structural confirmation.

Conclusion

The spectroscopic methods outlined in this document provide a comprehensive framework for the identification, quantification, and structural elucidation of **Dapagliflozin Impurity A**. Adherence to these protocols will enable researchers and drug development professionals to accurately monitor and control this potential impurity, ensuring the quality and safety of Dapagliflozin drug products. The generation of specific MS fragmentation and NMR spectral data through experimentation is crucial for the definitive characterization of this impurity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Dapagliflozin Peroxide Impurity | 2452300-94-4 | SynZeal [synzeal.com]
- 2. chemwhat.com [chemwhat.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Analysis of Dapagliflozin Impurity A: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12369943#spectroscopic-analysis-of-dapagliflozin-impurity-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com